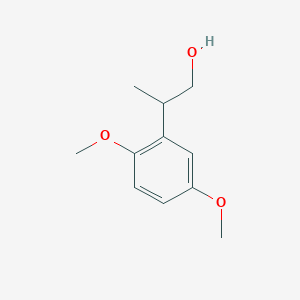
2-(2,5-Dimethoxyphenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dimethoxyphenyl)propan-1-ol is an organic compound with the molecular formula C11H16O3 It is a secondary alcohol with a phenyl group substituted with two methoxy groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethoxyphenyl)propan-1-ol typically involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis. The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale organic synthesis techniques, which may involve the use of automated reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethoxyphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 2-(2,5-Dimethoxyphenyl)propan-1-one or 2-(2,5-Dimethoxyphenyl)propanal.
Reduction: 2-(2,5-Dimethoxyphenyl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,5-Dimethoxyphenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethoxyphenyl)propan-1-ol involves its interaction with various molecular targets, primarily through its hydroxyl and methoxy groups. These functional groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dimethoxyphenyl)propan-1-ol
- 2-(3,4-Dimethoxyphenyl)propan-1-ol
- 2-(2,5-Dimethoxyphenyl)ethanol
Uniqueness
2-(2,5-Dimethoxyphenyl)propan-1-ol is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological interactions compared to other similar compounds.
Biological Activity
2-(2,5-Dimethoxyphenyl)propan-1-ol is an organic compound with the molecular formula C₁₁H₁₆O₃ and a molecular weight of 196.24 g/mol. This compound is characterized by a propanol backbone attached to a 2,5-dimethoxyphenyl group, which significantly influences its chemical behavior and biological interactions. Given its structural properties, it has garnered interest in medicinal chemistry and pharmacology.
The compound features two methoxy groups located at the 2 and 5 positions on the phenyl ring. This specific arrangement affects its electronic properties and steric hindrance, which can lead to varied biological activities compared to other structurally similar compounds.
Synthesis
The synthesis of this compound typically involves:
- Oxidation using potassium permanganate or chromium trioxide in acidic or basic media.
- Reduction with lithium aluminum hydride in anhydrous ether.
- Substitution reactions involving halides or amines with suitable catalysts.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.
Pharmacological Effects
- Dopamine Receptor Interaction : Research indicates that compounds related to this compound may act as ligands for dopamine receptors, particularly the D2 subtype. High-affinity binding has been observed, suggesting potential use in treating conditions related to dopamine dysregulation, such as schizophrenia and Parkinson's disease .
- Genotoxicity Studies : In vitro studies have evaluated the genotoxic potential of related compounds using the Ames test. Results showed no mutagenic effects for several analogues, indicating a potentially safer profile for therapeutic applications .
- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which could be beneficial in combating oxidative stress-related diseases .
Case Studies
Several case studies provide insights into the biological activity of this compound:
Properties
Molecular Formula |
C11H16O3 |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C11H16O3/c1-8(7-12)10-6-9(13-2)4-5-11(10)14-3/h4-6,8,12H,7H2,1-3H3 |
InChI Key |
UDHCLHIROPAYHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C1=C(C=CC(=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















